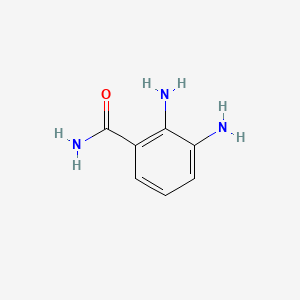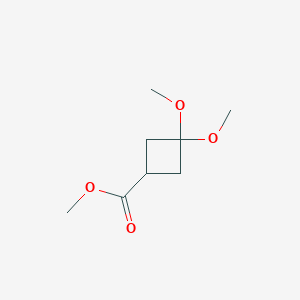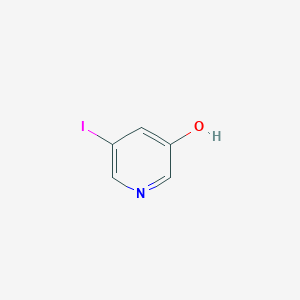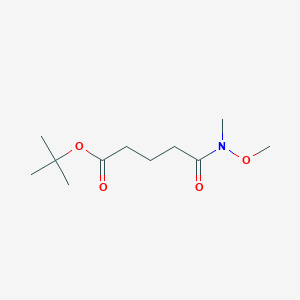
2-クロロ-1,3-ベンゾキサゾール-5-カルボニトリル
概要
説明
2-Chloro-1,3-benzoxazole-5-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O and a molecular weight of 178.575 . It is used in research .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . In one method, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Another method involved the synthesis of 2-(2-naphthylamino)benzoxazole via reaction with 2-amino-1-naphthalenesulfonic acid .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-benzoxazole-5-carbonitrile consists of a benzoxazole ring with a chlorine atom and a carbonitrile group attached .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .科学的研究の応用
合成有機化学
2-クロロ-1,3-ベンゾキサゾール-5-カルボニトリルは、有機化学における様々な合成経路のための汎用性の高い出発物質として役立ちます。 それは、幅広い生物活性を示すベンゾキサゾール誘導体を作成するために使用されます 。これらの誘導体は、異なる触媒と反応条件を使用して合成され、薬物発見における潜在的な用途を持つ様々な化合物につながります。
抗菌活性
2-クロロ-1,3-ベンゾキサゾール-5-カルボニトリルから誘導されたものも含め、ベンゾキサゾール誘導体は有意な抗菌性を示します。 それらは、様々な細菌株および真菌株に対して試験されており、Aspergillus nigerなどの病原体に対して、ボリコナゾールなどの標準的な薬物と同等の活性を示しています 。これは、それらが新しい抗菌剤としての可能性を持っていることを強調しています。
抗がん研究
抗がん研究の分野では、ベンゾキサゾール誘導体は、がん細胞株に対する有効性について評価されています。 たとえば、特定の化合物は、ヒト結腸直腸癌(HCT116)がん細胞株に対して有望な結果を示しており、化学療法剤としての可能性を示しています 。
酵素阻害
これらの化合物は、DNAトポイソメラーゼ、タンパク質キナーゼ、ヒストン脱アセチル化酵素など、がんの形成と増殖の経路に関与する様々な酵素やタンパク質を標的とすることが知られています 。これらの酵素を阻害することによって、ベンゾキサゾール誘導体は、がん細胞の増殖と生存を阻害することができます。
薬理学的応用
ベンゾキサゾール誘導体の薬理学的プロファイルは非常に広範です。それらは、抗炎症、抗ヒスタミン、抗パーキンソン効果を含む、幅広い活性を示すことが関連付けられています。 これは、それらが新しい薬物の開発のための貴重なリードであることを意味します 。
グリーンケミストリー
2-クロロ-1,3-ベンゾキサゾール-5-カルボニトリルは、グリーンケミストリーの用途にも使用されています。 その誘導体は、環境に優しい経路と触媒システムを使用して合成することができ、化学合成の環境への影響を軽減します 。
作用機序
Target of Action
The primary targets of 2-Chloro-1,3-benzoxazole-5-carbonitrile are various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc . These targets play a crucial role in the pathway of disease formation and proliferation .
Biochemical Pathways
The compound affects various biochemical pathways involved in disease formation and proliferation. By targeting key enzymes and proteins, it can disrupt the normal functioning of these pathways, leading to potential therapeutic effects .
Result of Action
The compound exhibits a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The presence of electron-withdrawing groups in some derivatives improved the antimicrobial activity against certain pathogens .
Safety and Hazards
生化学分析
Biochemical Properties
2-Chloro-1,3-benzoxazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of 2-Chloro-1,3-benzoxazole-5-carbonitrile on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 2-Chloro-1,3-benzoxazole-5-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,3-benzoxazole-5-carbonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of 2-Chloro-1,3-benzoxazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Chloro-1,3-benzoxazole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2-Chloro-1,3-benzoxazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 2-Chloro-1,3-benzoxazole-5-carbonitrile is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
特性
IUPAC Name |
2-chloro-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXCZHJSELQADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296052 | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114997-92-1 | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)







![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

